molecular formula C9H8N2O3S B14373024 Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate CAS No. 90180-84-0

Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate

Cat. No.: B14373024
CAS No.: 90180-84-0
M. Wt: 224.24 g/mol
InChI Key: PKPWEYIDZLNHPT-UHFFFAOYSA-N
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Description

Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. The fusion of thiazole and pyridine rings in its structure provides unique chemical properties that make it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiosemicarbazide with ethyl acetoacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the alcohol derivative .

Scientific Research Applications

Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired biological effect. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate is unique due to its specific fusion of thiazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .

Properties

CAS No.

90180-84-0

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

ethyl 2-oxo-[1,3]thiazolo[5,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-2-14-8(12)11-6-4-3-5-10-7(6)15-9(11)13/h3-5H,2H2,1H3

InChI Key

PKPWEYIDZLNHPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(N=CC=C2)SC1=O

Origin of Product

United States

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